1-Methyl-3-(oxan-4-yl)piperazine oxalic acid
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Overview
Description
1-Methyl-3-(oxan-4-yl)piperazine oxalic acid is a chemical compound that combines a piperazine ring with an oxane (tetrahydropyran) ring and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can be deprotected and further cyclized to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazines.
Scientific Research Applications
1-Methyl-3-(oxan-4-yl)piperazine oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a pharmacophore, binding to active sites and modulating biological activity. The oxane ring and oxalic acid moiety may enhance the compound’s solubility and stability, facilitating its biological effects.
Comparison with Similar Compounds
1-Methylpiperazine: Lacks the oxane ring and oxalic acid moiety.
3-(Oxan-4-yl)piperazine: Lacks the methyl group on the piperazine ring.
Piperazine oxalic acid: Lacks the oxane ring and methyl group.
Uniqueness: 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid is unique due to the combination of the piperazine ring, oxane ring, and oxalic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methyl-3-(oxan-4-yl)piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.C2H2O4/c1-12-5-4-11-10(8-12)9-2-6-13-7-3-9;3-1(4)2(5)6/h9-11H,2-8H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVXFOSTWDTWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C2CCOCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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